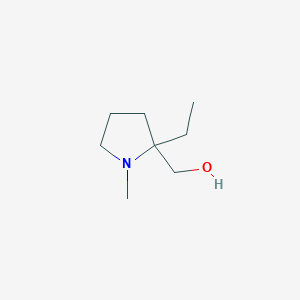
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride
Übersicht
Beschreibung
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, commonly referred to as 7-FMA hydrochloride, is a synthetic compound that has been used in scientific research for various applications. It is a derivative of the phenethylamine class of compounds and has been studied for its effects on the central nervous system (CNS). 7-FMA hydrochloride is known to interact with the serotonin and dopamine receptors in the brain, making it a potential therapeutic agent for a variety of neurological disorders.
Wissenschaftliche Forschungsanwendungen
Fluorescence Characteristics in Benzofurazan Compounds
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, as a benzofurazan compound, has been investigated for its fluorescence characteristics. Studies have shown that the substituent groups in the benzofurazan skeleton significantly affect the fluorescence intensity and wavelength characteristics. This property can be harnessed in developing new fluorogenic reagents for analytical purposes, such as amino acids analysis (Uchiyama et al., 1998).
Synthesis of Antibacterial Agents
Research indicates that derivatives of benzofurazan compounds, like 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride, are significant in the synthesis of antibacterial agents. Specific attention has been given to synthesizing compounds that show enhanced antibacterial activity, potentially leading to new therapeutic options (Egawa et al., 1984).
Applications in Organic Synthesis
The compound's role in organic synthesis, particularly in synthesizing novel compounds like fluorinated benzofuro[2,3-b]pyridines and α-carbolines, is noteworthy. These synthesized compounds have potential applications in various scientific fields, including medicinal chemistry (Iaroshenko et al., 2009).
Synthesis of Antitumor Agents
Derivatives of 7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride have been studied for their potential as antitumor agents. The structure-activity relationships of these derivatives have been explored, and some compounds show promising cytotoxic activity against tumor cell lines, highlighting the compound's significance in cancer research (Tsuzuki et al., 2004).
Wirkmechanismus
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
Benzofuran derivatives have been shown to interact with their targets in a way that leads to various biological responses .
Biochemical Pathways
Given the broad range of biological activities exhibited by benzofuran compounds, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
Benzofuran compounds have been shown to exhibit a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
7-fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c1-5-8(11)6-3-2-4-7(10)9(6)12-5;/h2-5,8H,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUJPMYYIJQGFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C(=CC=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S)-1-[2-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1447950.png)
![2-[4-(Methylsulfanyl)phenoxy]ethanimidamide hydrochloride](/img/structure/B1447955.png)




![4-fluoro-N-[2-(3-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B1447962.png)
![1-[3-(Dimethylamino)propyl]imidazolidine-2,4,5-trione hydrochloride](/img/structure/B1447965.png)

![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B1447968.png)

![5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B1447970.png)
![Methyl 3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1447971.png)